molecular formula C19H22N6O3 B2538160 8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923683-39-0

8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2538160
CAS RN: 923683-39-0
M. Wt: 382.424
InChI Key: WCSWTFIAMRKXBE-UHFFFAOYSA-N
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Description

8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Research has delved into the synthesis of derivatives related to the compound, exploring their potential antiviral activities. For instance, studies have synthesized 7,8-polymethylenepurine derivatives to investigate their antiviral properties, indicating a broad interest in the therapeutic applications of purine analogues (Nilov et al., 1995).

Antihypertensive Activity

The compound's framework serves as a basis for generating new molecules with potential antihypertensive effects. The synthesis process often leads to the creation of purine derivatives, which are then evaluated for their ability to modulate blood pressure (Nilov et al., 1995).

Antidepressant and Anxiolytic-like Activity

The structural flexibility of this compound allows for the development of derivatives with significant potential as antidepressant and anxiolytic agents. Research has identified specific ligands within this chemical class that exhibit promising activity toward serotoninergic and dopaminergic receptors, suggesting their use in treating mood disorders (Zagórska et al., 2015; Zagórska et al., 2009).

Receptor Affinity and Enzyme Inhibition

Further studies highlight the compound's role in developing receptor-specific ligands and enzyme inhibitors. These efforts aim at creating molecules with targeted therapeutic profiles, potentially leading to new treatments for various conditions, including psychiatric and neurodegenerative disorders (Zagórska et al., 2016).

Molecular and Structural Analysis

In addition to pharmacological applications, research into the compound includes molecular and structural analyses to understand better the intermolecular interactions and crystal packing of related molecules. These studies provide insight into the design of new materials based on the compound's structural motifs (Shukla et al., 2020).

properties

IUPAC Name

6-[2-(4-ethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-4-28-14-7-5-13(6-8-14)20-9-10-24-12(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSWTFIAMRKXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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